11-Oxotridecanoic acid

Description

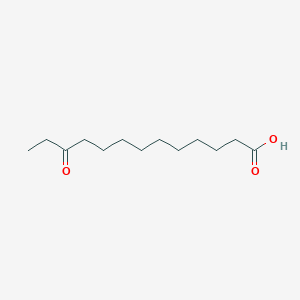

Structure

2D Structure

3D Structure

Properties

CAS No. |

2388-79-6 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

11-oxotridecanoic acid |

InChI |

InChI=1S/C13H24O3/c1-2-12(14)10-8-6-4-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) |

InChI Key |

QQCGIIVEHAXRRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Roles of Oxotridecanoic Acid Isomers

Biosynthesis of Oxotridecanoic Acid Isomers

The formation of oxotridecanoic acid isomers can occur through both specific enzymatic reactions and broader metabolic processes like lipid peroxidation.

The biosynthesis of oxo-fatty acids is a multi-step process involving several key enzyme families that modify fatty acid chains. The initial precursor, tridecanoic acid (a C13 fatty acid), is an odd-chain saturated fatty acid primarily produced by gut and rumen microbes. news-medical.net Its endogenous generation in humans is typically limited. news-medical.net

The introduction of an oxo group onto the fatty acid backbone is generally achieved through sequential oxidation reactions. Cytochrome P450 (CYP) monooxygenases are powerful enzymes that can insert an oxygen atom into a C-H bond. researchgate.net For instance, enzymes in the CYP52 family are known to catalyze the ω-hydroxylation of fatty acids, which is the addition of a hydroxyl (-OH) group at the terminal carbon. smolecule.com This newly formed hydroxyl group can then be oxidized by an alcohol dehydrogenase to yield a ketone (oxo) group. researchgate.netsmolecule.com While direct studies on tridecanoic acid are limited, engineered CYP enzymes have demonstrated the ability to oxidize similar fatty acids like dodecanoic acid (C12) and tetradecanoic acid (C14) into various oxo derivatives, suggesting a similar mechanism for C13 fatty acids. rsc.org Other enzyme systems, such as lipoxygenases, are also known to introduce oxygen into fatty acid chains, leading to hydroperoxy and subsequently oxo derivatives. ontosight.ai

The foundational fatty acid chains are assembled by the fatty acid synthase (FAS) system, which uses acetyl-CoA and malonyl-CoA to build the carbon backbone through iterative condensation reactions. smolecule.comagriculturejournals.cz

Table 1: Key Enzymes in Oxo-Fatty Acid Biosynthesis

| Enzyme Class | Function in Pathway |

|---|---|

| Fatty Acid Synthase (FAS) | Synthesizes the initial saturated fatty acid chain (e.g., tridecanoic acid) from smaller precursors like acetyl-CoA. smolecule.comagriculturejournals.cz |

| Cytochrome P450 Monooxygenases | Catalyze the hydroxylation of the fatty acid chain, often at the terminal (ω) or near-terminal positions. researchgate.netsmolecule.com |

| Alcohol Dehydrogenase | Oxidizes the hydroxyl group introduced by CYP enzymes into a keto (oxo) group, completing the formation of the oxo-fatty acid. researchgate.net |

| Lipoxygenases (LOX) | Introduce oxygen into polyunsaturated fatty acids, which can lead to the formation of oxo derivatives as part of broader oxylipin pathways. ontosight.aiacs.org |

Oxo-fatty acids can also be formed non-enzymatically through lipid peroxidation, a process driven by oxidative stress. nih.govfrontiersin.org This pathway begins when a pro-oxidant, such as a hydroxyl radical, attacks a polyunsaturated fatty acid (PUFA), removing a hydrogen atom to form a lipid radical. nih.gov This radical reacts with molecular oxygen, leading to a chain reaction that produces lipid hydroperoxides. nih.gov These unstable intermediates can then degrade into a variety of smaller molecules, including aldehydes and oxo-fatty acids. frontiersin.org Conditions that elevate free fatty acids and reactive oxygen species (ROS), such as obesity, can enhance this process. nih.gov The formation of electrophilic oxo-derivatives is particularly favored by inflammation and oxidative stress. grafiati.com While this mechanism is a known source of diverse oxo-lipids, its specific contribution to the formation of 11-oxotridecanoic acid is part of this broader phenomenon. frontiersin.orggrafiati.com

The primary precursor for the synthesis of this compound is tridecanoic acid (C13:0). news-medical.net Tridecanoic acid and other odd-chain fatty acids have a unique metabolic fate compared to their even-chain counterparts. news-medical.net When they enter the β-oxidation cycle for energy production, they are broken down until a final three-carbon fragment, propionyl-CoA, remains. news-medical.netnih.govlibretexts.org

This propionyl-CoA is distinct from the two-carbon acetyl-CoA units produced from even-chain fatty acids. news-medical.net Propionyl-CoA can be converted into succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. news-medical.netnih.gov The TCA cycle is the central hub of cellular metabolism, balancing the catabolic needs of energy production with the anabolic needs of biosynthesis. nih.gov By feeding into the TCA cycle, odd-chain fatty acids like tridecanoic acid can replenish its intermediates, a process known as anaplerosis. news-medical.net This distinguishes them from even-chain fatty acids, which primarily produce acetyl-CoA and cannot result in a net increase of TCA cycle components. news-medical.net

Table 2: Precursor Molecules and Metabolic Integration

| Precursor Molecule | Origin | Metabolic Entry Point |

|---|---|---|

| Tridecanoic acid | Primarily from gut microbiota; limited endogenous synthesis. news-medical.net | Serves as the direct substrate for oxygenation to form this compound. news-medical.net |

| Propionyl-CoA | Final product of odd-chain fatty acid β-oxidation. news-medical.netnih.gov | Converted to succinyl-CoA, an intermediate of the TCA cycle. news-medical.netnih.gov |

| Acetyl-CoA | Product of glycolysis and β-oxidation of all fatty acids. agriculturejournals.cz | Enters the TCA cycle or is used as a building block for fatty acid synthesis. agriculturejournals.cznih.gov |

Metabolic Transformations and Biological Fate of Oxotridecanoic Acids

Once formed, oxotridecanoic acid isomers can be either broken down for energy or used as building blocks for more complex molecules.

The primary catabolic pathway for all fatty acids, including oxo-fatty acids, is β-oxidation. jackwestin.com This process takes place within the mitochondria and peroxisomes and systematically shortens the fatty acid chain. nih.govwikipedia.org The β-oxidation spiral consists of a recurring sequence of four enzymatic reactions:

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond, producing FADH₂. wikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group to a ketone, producing NADH. wikipedia.org

Thiolysis: A thiolase enzyme cleaves the chain, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter. libretexts.orgwikipedia.org

This cycle repeats until the entire chain is converted into acetyl-CoA molecules. jackwestin.com For an odd-chain fatty acid like this compound, the process would yield five molecules of acetyl-CoA and one molecule of propionyl-CoA. news-medical.netnih.gov The acetyl-CoA enters the TCA cycle for energy production, while the propionyl-CoA is converted to succinyl-CoA, also entering the TCA cycle. nih.govjackwestin.com

In addition to β-oxidation, other minor oxidative pathways exist. Omega (ω)-oxidation occurs in the endoplasmic reticulum and can hydroxylate fatty acids at their terminal carbon, which can increase their water solubility for excretion. mdpi.com Alpha (α)-oxidation occurs in peroxisomes and is primarily used to degrade branched-chain fatty acids. nih.govmdpi.com

Besides being catabolized, fatty acids serve as essential building blocks for the anabolic synthesis of complex lipids, such as triacylglycerols (TAGs) and phospholipids (B1166683) (e.g., phosphatidylcholine). agriculturejournals.czoup.com TAGs function as a primary, accessible reservoir for fatty acid storage. oup.com

Studies using stable isotope-labeled fatty acids have demonstrated that the metabolic partitioning of fatty acids into different lipid classes is dependent on the specific fatty acid. oup.com For example, experiments with placental tissue showed that labeled palmitic acid was mainly incorporated into phosphatidylcholines, while oleic acid was directed to both phosphatidylcholines and TAGs. oup.com Although direct experimental evidence for the incorporation of this compound into complex lipids is not specified in available research, the fundamental enzymatic machinery for esterifying fatty acids into glycerol-based lipids is ubiquitous. It is therefore plausible that this compound could be incorporated into these larger structures, where it could potentially influence membrane properties or act as a stored signaling precursor.

Enzymatic Reductions and Oxidations of Keto Groups

The ketone group of this compound and its isomers is a key site for enzymatic modification, undergoing both reduction and oxidation reactions that alter its biological activity and subsequent metabolic path.

Enzymatic Reductions:

The keto group can be enzymatically reduced to a hydroxyl group, a reaction catalyzed by various oxidoreductases. For instance, alcohol dehydrogenases (ADHs) are capable of reducing aldehydes and ketones to their corresponding alcohols, utilizing cofactors such as NADH. doi.org In a coupled enzyme system, ADH can work in tandem with aldehyde dehydrogenase (AldDH) to convert aldehydic fatty acids into both alcohol and carboxylic acid derivatives by recycling the NAD+/NADH cofactor. doi.org Another example comes from the use of fermenting baker's yeast (Saccharomyces cerevisiae), which has been shown to asymmetrically reduce various β-keto acids to their corresponding β-hydroxy acids. researchgate.net Bacterial 3-oxo-acyl-ACP reductase (FabG), an essential enzyme in fatty acid synthesis, also catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP substrates to their 3-D-hydroxyacyl-ACP forms. researchgate.net

Enzymatic Oxidations:

The keto group can also be a target for oxidative enzymes. Cytochrome P450 (P450) enzymes are a versatile class of monooxygenases involved in the metabolism of a wide array of substrates, including fatty acids. P450s can oxidize ω-oxo fatty acids to their corresponding α,ω-diacids. nih.gov For example, cytochrome P450BM-3 has been shown to oxidize 12-oxododecanoic, 14-oxotetradecanoic, 16-oxohexadecanoic, and 18-oxooctadecanoic acids. nih.gov In a specific study, P450BM-3 was found to oxidize 12-oxotridecanoic acid at the ω-2 position, yielding 11-hydroxy,12-oxotridecanoic acid. nih.gov Additionally, enzymatic cascades involving a P450 monooxygenase and an α-hydroxyacid oxidase have been developed to convert fatty acids into α-ketoacids. nih.gov In plants, lipoxygenases (LOXs) are key enzymes that catalyze the oxygenation of polyunsaturated fatty acids, leading to the formation of hydroxy and keto fatty acids. oup.com

Regulatory Mechanisms in Oxo-Fatty Acid Metabolism

Hormonal Regulation:

The primary hormones regulating fatty acid metabolism are insulin (B600854) and glucagon (B607659). wikipedia.orgnih.gov Insulin, released in the fed state, promotes energy storage. It inhibits the breakdown of fats (lipolysis) in adipose tissue by downregulating hormone-sensitive lipase (B570770) and stimulates the conversion of acetyl-CoA to malonyl-CoA by activating acetyl-CoA carboxylase. wikipedia.org Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase I (CPT-1), the enzyme responsible for transporting fatty acids into the mitochondria for oxidation, thereby suppressing fatty acid breakdown. nih.gov

Conversely, during fasting or periods of low glucose, glucagon is released and promotes the breakdown of stored fats. nih.gov It stimulates lipolysis, increasing the availability of free fatty acids. nih.gov The subsequent influx of fatty acids into the liver, coupled with the low levels of malonyl-CoA, leads to a high rate of beta-oxidation and, consequently, ketogenesis. wikipedia.orgplos.org Other hormones, including catecholamines, cortisol, and thyroid hormones, can also upregulate ketogenesis by promoting the breakdown of free fatty acids. nih.gov

Transcriptional Regulation:

At the transcriptional level, the peroxisome proliferator-activated receptors (PPARs) are key regulators of genes involved in lipid metabolism. PPARs are nuclear receptors that, upon activation by fatty acids and their derivatives, form a heterodimer with the retinoid X receptor (RXR) and bind to specific response elements on DNA to modulate the expression of target genes. This leads to an increased capacity for fatty acid uptake, activation, and oxidation in tissues like the liver, heart, and skeletal muscle.

Allosteric Regulation:

Synthetic Methodologies and Chemical Biology Approaches

Chemoenzymatic Synthesis of Oxotridecanoic Acid Derivatives

The convergence of chemical and enzymatic methods offers powerful strategies for the synthesis of complex molecules like 11-oxotridecanoic acid and its derivatives. These approaches leverage the high selectivity of enzymes and the versatility of chemical reactions to achieve high yields and specific molecular architectures.

Stereoselective and Regioselective Synthesis Strategies

The precise placement of the oxo group at the C-11 position of tridecanoic acid is a significant challenge that can be addressed through highly selective enzymatic reactions. Cytochrome P450 monooxygenases (P450s) are particularly adept at catalyzing the hydroxylation of fatty acids at specific carbon atoms, including the ω-1 and ω-2 positions, which are precursors to the corresponding oxo-fatty acids. nih.gov The regioselectivity of these enzymes is dictated by the protein's structure, which orients the fatty acid substrate in the active site to expose a specific C-H bond to the reactive iron-oxo species. nih.gov

For instance, enzymes from the CYP4 family are known to preferentially hydroxylate the ω-position of fatty acids. rsc.org While ω-hydroxylation is more common, some P450s exhibit (ω-1) or (ω-2)-hydroxylase activity. The ratio of ω- to (ω-1)-hydroxylation can depend on the fatty acid chain length. nih.gov Subsequent oxidation of the resulting 11-hydroxytridecanoic acid to this compound can be achieved using various chemical oxidizing agents or further enzymatic catalysis.

Another powerful enzymatic tool for creating oxo-fatty acids is the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com A potential chemoenzymatic route to this compound could involve the use of a methyl ketone precursor, such as undecan-2-one, which could be oxidized by a BVMO to produce an ester. Subsequent hydrolysis of this ester would yield the desired keto acid. The regioselectivity of BVMOs is a key advantage in such a synthetic strategy.

Application of Biocatalysis for Chiral Intermediates

Biocatalysis is instrumental in the synthesis of chiral intermediates, which are crucial for producing enantiomerically pure derivatives of this compound. frontiersin.orgnih.govnih.gov For example, the reduction of a ketone to a chiral alcohol is a common transformation achieved with high stereoselectivity using ketoreductases. If the synthesis of an this compound derivative requires a chiral center, a biocatalytic reduction or oxidation step can be employed.

The synthesis of chiral amines from ketones using transaminases is another area where biocatalysis excels. nih.gov This could be applied to produce chiral amino derivatives of this compound, which may have interesting biological activities. The use of whole-cell biocatalysts or isolated enzymes can provide access to these chiral building blocks under mild and environmentally friendly conditions.

Chemical Synthesis of Oxotridecanoic Acid Analogs

Purely chemical methods provide a versatile platform for the synthesis of this compound and its analogs, allowing for a wide range of functional group manipulations and the introduction of labels for biological studies.

Oxidation Reactions and Functional Group Transformations in Ketone-Fatty Acid Synthesis

A common strategy for the synthesis of keto-fatty acids involves the oxidation of the corresponding hydroxy-fatty acid. Thus, the synthesis of this compound can be envisioned from 11-hydroxytridecanoic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the presence of other functional groups in the molecule.

The Baeyer-Villiger oxidation is a powerful chemical method for the synthesis of esters from ketones, which can then be hydrolyzed to the corresponding keto acid. youtube.comlibretexts.org For example, the oxidation of a suitable cyclic ketone could lead to a lactone, which upon ring-opening would yield a keto acid. The migratory aptitude of the substituents on the ketone dictates the regiochemical outcome of the reaction. organic-chemistry.org

A laboratory preparation of tridecanoic acid involves the permanganate (B83412) oxidation of 1-tetradecene. wikipedia.org A similar oxidative cleavage of an appropriately substituted alkene could potentially be adapted to synthesize this compound.

Derivatization for Biological Probes and Conjugates

To study the biological roles of this compound, it is often necessary to derivatize it into probes or conjugates. The carboxylic acid and ketone functionalities are amenable to a variety of chemical modifications. For instance, the carboxylic acid can be converted to an ester or an amide to attach fluorescent tags, biotin, or other reporter molecules. nih.gov

The ketone group can also be a handle for derivatization. For example, it can be reacted with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These reactions can be used to introduce specific functionalities or to conjugate the fatty acid to other molecules. Derivatization of keto acids with reagents like o-phenylenediamine (B120857) (OPD) to form stable quinoxalinol products is a known method for their analysis and can be adapted for creating biological probes. nih.govnih.gov

Mechanistic Investigations of Enzymatic Transformations Involving Oxo-Fatty Acids

Understanding the mechanisms of enzymes that act on or produce oxo-fatty acids is crucial for their application in synthesis and for elucidating their biological roles.

The catalytic cycle of cytochrome P450 monooxygenases involves the activation of molecular oxygen by a heme-iron center to generate a highly reactive ferryl-oxo species (Compound I). nih.gov This species is responsible for abstracting a hydrogen atom from the fatty acid substrate, followed by the rebound of a hydroxyl group to form the hydroxylated product. nih.gov The regioselectivity of the hydroxylation is controlled by the enzyme's active site, which positions the substrate in a specific orientation relative to the iron-oxo intermediate. nih.gov Studies with deuterated fatty acids have been used to probe the kinetic isotope effect of these reactions, providing insights into the rate-limiting steps of the catalytic cycle. researchgate.net

The mechanism of Baeyer-Villiger monooxygenases involves the nucleophilic attack of a flavin-peroxide intermediate on the carbonyl carbon of the ketone substrate. wikipedia.org This is followed by a rearrangement in which one of the alkyl groups of the ketone migrates to the oxygen of the peroxide, leading to the formation of an ester and the regeneration of the flavin cofactor. wikipedia.org The migratory aptitude of the substituents is a key factor in determining the product of the reaction. organic-chemistry.org Site-directed mutagenesis studies on BVMOs have been used to alter their substrate specificity and regioselectivity, demonstrating the potential to engineer these enzymes for specific synthetic applications.

Advanced Analytical Techniques for Characterization and Profiling

Mass Spectrometry-Based Metabolomics and Lipidomics

Mass spectrometry (MS) is a cornerstone of metabolomics and lipidomics, enabling the comprehensive profiling of small molecules. mdpi.com This technology is particularly useful as it can be applied to virtually any biological system, providing a snapshot of the metabolic phenotype. researchgate.net

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful platform for identifying and quantifying keto fatty acids like 11-oxotridecanoic acid from complex mixtures such as plasma or tissue extracts. mdpi.comnih.gov The initial chromatographic separation is typically performed on a reversed-phase column, such as a C18 column. nih.gov

Due to the presence of the ketone group, derivatization is often employed to enhance ionization efficiency and chromatographic performance. For instance, α-keto acids can be derivatized with reagents like o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form stable, fluorescent products that are readily detectable. nih.govrsc.org In one method, derivatization with OPD was followed by extraction with ethyl acetate (B1210297) before injection into the LC-MS system. nih.gov Another approach for short-chain fatty acids and ketone bodies used O-benzylhydroxylamine, which offered superior performance in reaction time and separation of isomers. nih.gov

Following separation by UHPLC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these types of molecules, often operated in positive or negative ion mode depending on the derivatization agent and target molecule. nih.govacs.org Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In this process, a specific precursor ion (the molecular ion of the derivatized this compound) is selected and fragmented. For example, in the analysis of keto fatty acid-glutathione adducts, a key fragmentation pattern observed was the neutral loss of a glutamyl moiety (-129 Da) in the MS2 mode, which is characteristic of such conjugates. acs.orgnih.gov This fragmentation pattern provides a high degree of confidence in the identification of the metabolite. Untargeted lipidomic analyses using this technique can identify and track changes in hundreds of lipid species simultaneously. nih.gov

Table 1: Illustrative UHPLC-MS/MS Parameters for Keto Acid Analysis

| Parameter | Value/Description | Source |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | Reversed-phase C18 (e.g., Acquity HSS T3) | nih.gov |

| Derivatization Reagent | o-phenylenediamine (OPD) or O-benzylhydroxylamine | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | nih.govacs.org |

| MS Analysis Mode | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Precursor Ion | [M+H]⁺ or [M-H]⁻ of the derivatized analyte | acs.org |

| Characteristic Fragment | Dependent on derivatization and structure (e.g., neutral loss) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the targeted analysis and quantification of fatty acids. nih.gov However, the analysis of compounds like this compound by GC is complicated by their low volatility and the presence of a polar carboxylic acid group, which can cause peak tailing. restek.com Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. nih.govmdpi.com

A common two-step derivatization procedure for keto acids involves:

Methoximation: This step uses a reagent like methoxyamine hydrochloride to convert the ketone group into an oxime. youtube.com This is crucial for preventing tautomerization (isomerization) which could otherwise lead to multiple derivative peaks and complicate analysis. youtube.com

Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used. restek.comyoutube.com This reaction replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester. restek.com This process significantly increases the volatility of the molecule, making it suitable for GC analysis. youtube.com

Alternatively, esterification can be achieved using agents like boron trifluoride (BF₃) in methanol (B129727) to generate fatty acid methyl esters (FAMEs). restek.commdpi.com After derivatization, the sample is injected into the GC, where it is separated based on its boiling point and affinity for the stationary phase of the analytical column. mdpi.com As the separated compounds elute from the column, they are ionized (typically by electron ionization), fragmented, and detected by the mass spectrometer, allowing for confident identification and quantification. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Keto Fatty Acids

| Reagent | Target Functional Group | Derivative Formed | Purpose | Source |

| Methoxyamine HCl | Ketone | Methoxime | Prevents isomerization of keto group | youtube.com |

| MSTFA / BSTFA | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester | Increases volatility, reduces polarity | restek.com |

| BF₃-Methanol | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | Increases volatility | restek.commdpi.com |

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly within biological tissue sections, providing critical information on their localization. nih.govyoutube.com This method combines the specificity of mass spectrometry with the spatial detail of histology, allowing for the label-free visualization of hundreds of lipids and metabolites simultaneously. nih.gov

For the analysis of fatty acids like this compound, which may be difficult to detect directly, on-tissue chemical derivatization can be employed to enhance their ionization and detection. nih.govyoutube.com Matrix-assisted laser desorption/ionization (MALDI) is one of the most common MSI modalities for analyzing intact molecules. youtube.comyoutube.com In a typical MALDI-MSI workflow, a thin section of tissue is coated with a matrix compound that absorbs energy from a laser. The laser is fired at discrete spots across the tissue, desorbing and ionizing molecules from the surface, which are then analyzed by the mass spectrometer. youtube.com

This approach has been used to visualize free fatty acids in thyroid cancer tissues and to map the distribution of various metabolites, including fatty acids and carbonyl-containing compounds, in the soil region surrounding plant roots. nih.govyoutube.com By analyzing the mass spectra at each coordinate, a 2D ion density map is generated for specific molecules, revealing their distribution within different histological regions or metabolic hotspots. nih.govyoutube.com This can be crucial for understanding how the localization of specific lipids relates to physiological or pathological processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹³C NMR spectroscopy, the carbon atoms of the key functional groups have characteristic chemical shifts. The carboxylic acid carbon (-COOH) would be expected to appear far downfield. The most revealing signal would be the ketone carbonyl carbon (C=O). Based on data for other long-chain keto acids, the chemical shift for this carbonyl carbon is highly dependent on its position within the acyl chain. researchgate.net For a keto group distant from the carboxylic acid, its ¹³C chemical shift would be anticipated in the range of ~208-211 ppm.

In ¹H NMR, the protons adjacent to the carbonyl group (at C-10 and C-12) would appear as triplets shifted downfield compared to other methylene (B1212753) protons in the aliphatic chain, typically in the range of 2.4-2.7 ppm. The proton on the carbon adjacent to the carboxylic acid (at C-2) would also be a downfield triplet around 2.3 ppm. The terminal methyl group (at C-13) would present as a triplet further upfield.

High-resolution 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively. While natural abundance ¹³C NMR is feasible on pure extracts, uniform ¹³C-isotope labeling of the compound can dramatically increase sensitivity, which is particularly useful for in-vivo studies or when only small amounts of material are available. nih.gov

Chromatographic Separations (HPLC, GC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the isolation and subsequent quantification of this compound from complex mixtures.

HPLC: HPLC, particularly when coupled to a mass spectrometer (LC-MS), provides a robust method for quantification. nih.gov For accurate quantification, a stable isotope-labeled internal standard, such as a ¹³C- or ²H-labeled version of the analyte, is often added to the sample at the beginning of the extraction process to account for any sample loss during preparation. nih.gov Quantification is achieved by creating a standard curve using known concentrations of the analyte. nih.govrsc.org For example, a method for quantifying branched-chain keto acids in tissue established a linear standard curve over a wide concentration range (7.8–32,000 nM) with high correlation coefficients (r² > 0.99). nih.gov Derivatization with a fluorescent tag like DMB allows for highly sensitive quantification with fluorescence detection, achieving limits of detection in the low nanomolar range. rsc.org

GC: For GC-based quantification, derivatization as described in section 5.1.2 is a prerequisite. mdpi.com Following derivatization to FAMEs or TMS esters, the sample is separated on a capillary column. mdpi.com Quantification is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer operating in selected ion monitoring (SIM) mode. The area of the chromatographic peak corresponding to the this compound derivative is proportional to its concentration in the sample. The use of an appropriate internal standard is also critical for accurate quantification in GC. mdpi.com The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Emerging Research Areas and Future Perspectives

Exploration of Undiscovered Biological Activities of Oxotridecanoic Acids

While research on 11-oxotridecanoic acid is still in its early stages, studies on other related oxo-FAs provide a foundation for exploring its potential biological roles. Saturated oxo-fatty acids (SOFAs) have been identified as a previously unrecognized class of endogenous bioactive lipids with cell growth inhibitory activity. acs.org For instance, certain oxostearic acids have been shown to inhibit the growth of human lung carcinoma cells. acs.org This suggests that this compound could possess similar cytostatic or cytotoxic properties, warranting investigation into its potential as an anti-cancer agent.

Furthermore, oxo-FAs derived from polyunsaturated fatty acids have demonstrated potent anti-inflammatory effects. For example, 8-oxo-9-octadecenoic acid has been shown to suppress the production of inflammatory mediators in macrophage cells by inhibiting key signaling pathways like NF-κB and MAPK. nih.gov Another oxo-FA produced by gut bacteria, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), also exhibits significant anti-inflammatory properties. nih.gov These findings suggest that this compound may also play a role in modulating inflammatory responses, a hypothesis that requires experimental validation.

The broader class of oxygenated fatty acids, known as oxylipins, are involved in a vast array of biological processes. gerli.com They are formed from the oxidation of polyunsaturated fatty acids via enzymatic pathways like lipoxygenases. gerli.com The resulting hydroperoxides are then converted into various molecules, including oxo-fatty acids. gerli.com Given this context, future research could explore the role of this compound in cell signaling, immune regulation, and metabolic homeostasis.

Table 1: Investigated Biological Activities of Various Oxo-Fatty Acids

| Oxo-Fatty Acid | Investigated Biological Activity | Reference |

| Oxostearic acids | Inhibition of human cancer cell growth | acs.org |

| 8-oxo-9-octadecenoic acid | Anti-inflammatory effects in macrophages | nih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Anti-inflammatory effects on monocytes | nih.gov |

Interplay with Host-Microbe Metabolic Interactions

The gut microbiome plays a crucial role in host metabolism, in part by producing a diverse array of metabolites from dietary components. Among these are various fatty acid derivatives, including oxo-FAs. Gut lactic acid bacteria, for instance, can generate oxo-FAs that exert biological effects on the host. nih.gov The anti-inflammatory metabolite γKetoC is a prime example of a gut bacteria-derived oxo-FA that can modulate host immune responses. nih.gov This highlights the potential for this compound to be a product of microbial metabolism within the gut, acting as a signaling molecule between the microbiota and the host.

Future research should focus on identifying specific gut microbes capable of producing this compound and understanding the dietary precursors and metabolic pathways involved. Elucidating this interplay could reveal how diet-microbe interactions influence host physiology through the production of specific oxo-FAs. This could have implications for understanding and potentially treating inflammatory and metabolic diseases.

Development of Novel Biosynthetic Pathways for Oxo-Fatty Acid Production

The production of valuable chemicals, including specialty fatty acids, through microbial fermentation is a rapidly advancing field of synthetic biology. nih.gov While a specific natural biosynthetic pathway for this compound has not been extensively characterized, existing knowledge of fatty acid metabolism provides a roadmap for engineering novel production pathways in microbial hosts like Escherichia coli or yeast.

The synthesis of an oxo-fatty acid would likely involve a two-step enzymatic process: the hydroxylation of a fatty acid at a specific carbon, followed by the oxidation of the resulting hydroxyl group to a ketone. Enzymes such as cytochrome P450 monooxygenases are known to hydroxylate fatty acids, and various alcohol dehydrogenases can catalyze the subsequent oxidation step.

The general process of fatty acid synthesis involves a cycle of reactions catalyzed by a multi-enzyme complex known as fatty acid synthase. aocs.orgnih.gov By introducing specific hydroxylases and dehydrogenases into a microbial host and potentially engineering the fatty acid synthase complex to favor the production of 13-carbon chain fatty acids, it may be possible to develop a strain that efficiently produces this compound. The development of such biosynthetic pathways would not only provide a sustainable source of this compound for research and potential applications but also enhance our fundamental understanding of fatty acid metabolism. nih.gov

Table 2: Key Enzyme Classes for Engineering Oxo-Fatty Acid Biosynthesis

| Enzyme Class | Function in Pathway | Reference |

| Fatty Acid Synthase (FAS) | Builds the carbon backbone of the fatty acid. | aocs.orgnih.gov |

| Cytochrome P450 Monooxygenases | Can introduce a hydroxyl group at a specific position on the fatty acid chain. | acs.org |

| Alcohol Dehydrogenases | Can oxidize the hydroxyl group to form a ketone (oxo) group. | wikipedia.org |

| Thioesterases | Release the final fatty acid product from the FAS complex. | aocs.org |

Application in Systems Biology and Multi-Omics Studies for Holistic Understanding

To fully comprehend the biological significance of this compound, a systems-level approach is necessary. nih.gov Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), can provide a holistic view of the metabolic networks and signaling pathways influenced by this molecule.

Lipidomics, the large-scale study of lipids, is a powerful tool for identifying and quantifying hundreds of lipid species, including oxidized fatty acids, in biological samples. nih.govnih.gov Targeted lipidomics assays can be developed to specifically measure levels of this compound and related metabolites in various tissues and biofluids. This can help to establish correlations between its abundance and specific physiological or pathological states. acs.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 11-oxotridecanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled oxidation of tridecanoic acid derivatives (e.g., using Jones reagent or enzymatic methods). Ensure stoichiometric precision and monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Purification via recrystallization or column chromatography is critical to isolate the keto-acid product. Experimental sections must detail reagent sources, reaction conditions, and purity validation (e.g., melting point, HPLC) to ensure reproducibility .

Q. How can researchers safely handle this compound given its physicochemical properties?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., undecanoic acid): use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of aerosols. Store in airtight containers at ≤25°C, away from oxidizing agents. Note that this compound’s low volatility (predicted boiling point ~280°C) reduces inhalation risk but requires careful waste disposal to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize IR spectroscopy to confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) and NMR to identify the carbonyl carbon (~200–220 ppm). Mass spectrometry (EI-MS or ESI-MS) can validate molecular weight. Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities in structural assignments .

Q. How should researchers design a literature review to identify gaps in this compound studies?

- Methodological Answer : Use systematic review protocols:

Define search terms (e.g., "this compound," "keto-fatty acids," "oxo-lipids").

Query databases (PubMed, SciFinder) with Boolean operators.

Screen results for relevance, prioritizing peer-reviewed journals.

Map findings to highlight understudied areas (e.g., metabolic pathways, enantiomeric stability).

Cite primary sources and avoid over-reliance on reviews to maintain analytical rigor .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

- Methodological Answer : Conduct meta-analyses to assess experimental variability (e.g., cell line differences, assay conditions). Validate contradictory results via orthogonal methods:

- Compare in vitro vs. in vivo outcomes.

- Replicate studies under standardized conditions (e.g., ISO/IEC 17025 protocols).

- Use statistical tools (ANOVA, t-tests) to quantify significance.

Document all parameters (e.g., pH, temperature) to isolate confounding factors .

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH conditions?

- Methodological Answer :

Controlled Variables : Buffer composition, ionic strength, and temperature.

Analytical Endpoints : Monitor degradation via UV-Vis (ketone absorbance) or LC-MS.

Kinetic Modeling : Fit data to first-order decay models to estimate half-lives.

Include negative controls (e.g., non-oxidized analogs) to distinguish pH-specific effects from general hydrolytic degradation .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar lipids?

- Methodological Answer :

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Adjust retention times by modifying mobile phase polarity.

- GC-MS : Derivatize (e.g., silylation) to improve volatility.

Validate specificity via spiked recovery experiments and compare retention indices with reference standards .

Q. What strategies mitigate challenges in quantifying trace amounts of this compound in complex matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate lipids.

- Sensitivity Enhancement : Use isotope-labeled internal standards (e.g., -11-oxotridecanoic acid) for mass spectrometry.

- Limit of Detection (LOD) : Calibrate using serial dilutions and report with confidence intervals .

Q. How should interdisciplinary teams coordinate to investigate this compound’s role in metabolic pathways?

- Methodological Answer :

- Role Allocation : Biochemists (enzyme assays), analytical chemists (quantification), and computational biologists (pathway modeling).

- Data Integration : Use shared platforms (e.g., LabArchives) for real-time collaboration.

- Milestone Tracking : Define critical phases (e.g., synthesis → in vitro testing → in vivo validation) with Gantt charts .

Methodological Resources

- Data Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry for experimental documentation .

- Statistical Analysis : Refer to Oxbridge Essays for quantitative data interpretation frameworks .

- Ethical Compliance : Adhere to institutional review protocols for biological studies, citing SDS analogs for safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.